(2-Methylthiazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Methylthiazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
The synthesis of complex molecules involving quinoline derivatives has been a subject of research due to their potential applications in various fields. Studies involving the conversion of chloroallylamines into heterocyclic compounds have demonstrated the synthesis of 2-methylindoles, tetrahydro-3-methylindol-4-ones, and related heterocycles, showcasing the versatility of such compounds in organic synthesis (McDonald & Proctor, 1975). Additionally, the synthesis and characterization of complexes with pyridine-based ligands, including quinoline derivatives, underline their utility in forming novel compounds with potential applications in catalysis and material science (Modec, 2018).
Structural and Chemical Properties
The exploration of structural and chemical properties of compounds related to (2-Methylthiazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has led to insights into their spectroscopic characteristics and quantum chemistry calculations. For instance, the study of the electronic absorption, excitation, and fluorescence properties of amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones has contributed to understanding their excited-state behaviors and molecular orbital energies (Al-Ansari, 2016). Such research aids in the development of materials with specific optical properties.
Catalytic Behavior
The catalytic applications of compounds containing quinoline derivatives have been explored, particularly in reactions involving ethylene. The synthesis and characterization of iron and cobalt complexes bearing quinoxalinyl-iminopyridines and their catalytic behavior towards ethylene reactivity highlight the potential of these compounds in industrial applications (Sun et al., 2007). These studies provide a foundation for developing new catalysts for polymerization and oligomerization processes.
Mechanism of Action
It’s worth noting that compounds with similar structures, such as those containing thiazole and indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
These compounds often interact with multiple receptors, leading to changes in cellular function and biochemistry . The exact nature of these interactions and the resulting changes would depend on the specific structure of the compound and its targets .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also greatly influence their bioavailability and efficacy .
Environmental factors, such as temperature, pH, and the presence of other compounds, could also influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-16(11-24-12)18(22)21-9-8-14(10-21)23-17-7-6-13-4-2-3-5-15(13)20-17/h2-7,11,14H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFARAIJAKKBREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.